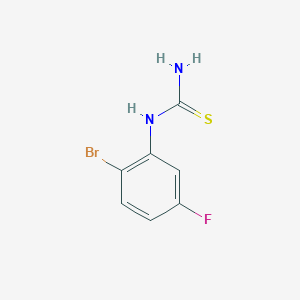
Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of a trifluoromethylated intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological and chemical properties .
Aplicaciones Científicas De Investigación
Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity . The compound can interact with various pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate can be compared with other trifluoromethylated compounds, such as:
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
These compounds share the trifluoromethyl group but differ in their chemical structure and properties . This compound is unique due to its oxadiazole ring, which imparts specific reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H5F3N2O3 |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-13-5(12)3-4(6(7,8)9)11-14-10-3/h2H2,1H3 |
Clave InChI |
OGFGNEHBFPNDDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NON=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)




![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)



![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
